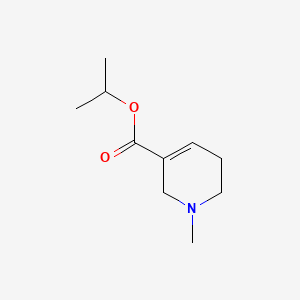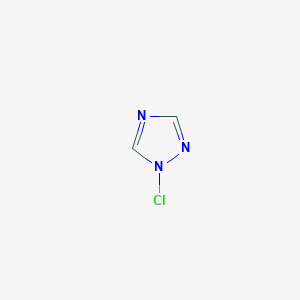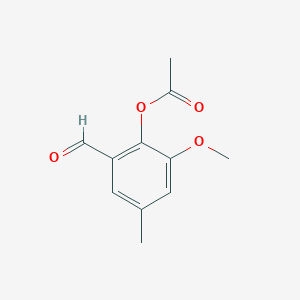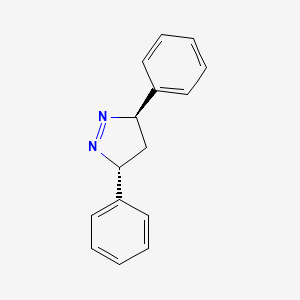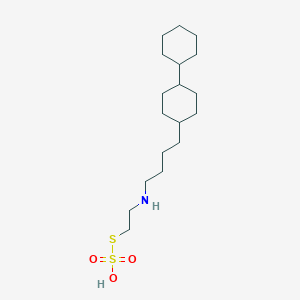
CID 78062295
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062295” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062295 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain compounds may involve the use of organic amines, dianhydrides, and solvents, followed by stirring and reacting under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This may include the use of industrial reactors, optimized reaction conditions, and purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
CID 78062295 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur can be studied using techniques such as tandem mass spectrometry and quantum chemical calculations .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound may include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions, such as temperature, pressure, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the fragmentation of certain compounds can lead to the formation of decarboxylation products and other anionic fragments .
Scientific Research Applications
CID 78062295 has a wide range of scientific research applications. It can be used in:
Chemistry: As a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In studies involving biological pathways and molecular interactions.
Industry: Used in the production of materials, chemicals, and other industrial products .
Mechanism of Action
The mechanism of action of CID 78062295 involves its interaction with specific molecular targets and pathways. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies on the mechanism of action can provide insights into how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062295 can be identified using databases such as PubChem, which provides information on structurally related compounds. These similar compounds may share certain chemical properties and biological activities .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other similar compounds
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and the ability to undergo various reactions make it a valuable entity for further study and development.
Properties
Molecular Formula |
AlV3 |
|---|---|
Molecular Weight |
179.806 g/mol |
InChI |
InChI=1S/Al.3V |
InChI Key |
HJEOIBNFZUSYBI-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




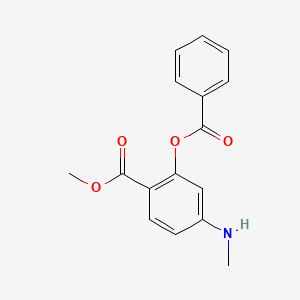

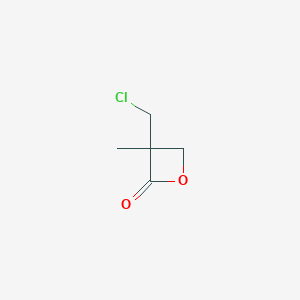
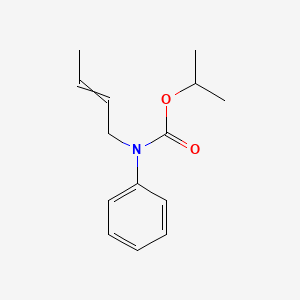

![{4-[4-(Dimethylamino)phenyl]-4,5-dihydro-3h-pyrazol-3-yl}(phenyl)methanone](/img/structure/B14720344.png)

